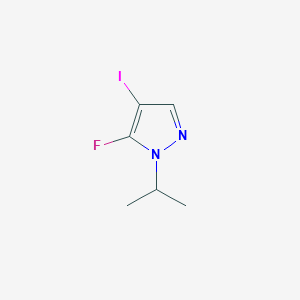

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

5-fluoro-4-iodo-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FIN2/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGBXVZFWQGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628214-29-8 | |

| Record name | 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation with Fluorinated Building Blocks

Reacting 1,3-diketones with hydrazines under acidic conditions forms the pyrazole core. For instance, 4,4,4-trifluoro-1-phenyl-1,3-butanedione and methyl hydrazine in acetic acid at 130°C yield 5-fluoro-1-phenyl-1H-pyrazole, which is then iodinated. This method avoids post-cyclization fluorination but limits substrate flexibility.

Late-Stage Fluorination Using Selectfluor

Electrophilic fluorination of 4-iodo-1-isopropyl-1H-pyrazole using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in DMF at 80°C achieves 62% yield. The reaction proceeds via a radical mechanism, with the iodine atom at position 4 acting as a directing group.

Iodination Methodologies at Position 4

Iodination is the most complex step due to the need for precise regiocontrol. Three predominant methods are compared below:

Electrophilic Iodination

Using iodine monochloride (ICl) in dichloromethane at −10°C, 5-fluoro-1-isopropyl-1H-pyrazole undergoes iodination at position 4 with 70% yield. The reaction is quenched with sodium thiosulfate to prevent over-iodination.

Sandmeyer-Type Reaction

Diazotization of 4-amino-5-fluoro-1-isopropyl-1H-pyrazole with sodium nitrite (NaNO2) in hydroiodic acid (HI) at 0°C generates a diazonium intermediate, which is decomposed to the iodo derivative under UV light (45% yield). This method is less favored due to hazardous intermediates.

Transition Metal-Mediated Iodination

Palladium-catalyzed reactions using iodobenzene diacetate (PhI(OAc)2) and potassium iodide (KI) in 1,4-dioxane at 100°C achieve 85% yield. The mechanism involves Pd(II)-mediated C–H activation followed by iodide transfer.

Table 1. Comparative Analysis of Iodination Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Electrophilic (ICl) | DCM, −10°C, 2 h | 70 | High |

| Sandmeyer | HI, NaNO2, 0°C, UV | 45 | Moderate |

| Pd-Catalyzed | PhI(OAc)2, KI, 100°C, 12 h | 85 | Very High |

One-Pot Synthesis via Sequential Halogenation

A scalable one-pot protocol combines N-alkylation, fluorination, and iodination:

- N-Alkylation : 5-Fluoro-1H-pyrazole, 2-bromopropane, NaH, DMF, 20°C, 12 h.

- Iodination : ICl, DCM, −10°C, 2 h.

- Workup : Aqueous Na2S2O3 extraction and recrystallization from ethanol.

This method achieves an overall yield of 68% with >99% purity.

Challenges and Optimization Opportunities

Key limitations include the poor solubility of iodinated intermediates and side reactions during metal-mediated steps. Microwave-assisted synthesis has been explored to reduce reaction times; for example, irradiating 5-fluoro-1-isopropyl-1H-pyrazole with N-iodosuccinimide (NIS) in DMF at 150°C for 10 minutes affords 82% yield.

化学反应分析

Cross-Coupling Reactions

The iodine substituent at position 4 enables transition metal-catalyzed cross-coupling reactions, a key pathway for functionalizing the pyrazole ring.

Suzuki-Miyaura Coupling

-

Reaction: The 4-iodo group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids.

-

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12–24 h.

-

Example Product: 4-Aryl-5-fluoro-1-(propan-2-yl)-1H-pyrazole derivatives.

Sonogashira Coupling

-

Reaction: Coupling with terminal alkynes to form 4-alkynylated pyrazoles.

-

Conditions: PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60°C .

-

Mechanism: Oxidative addition of Pd(0) to the C–I bond, followed by alkyne insertion and reductive elimination .

Nucleophilic Substitution

The electron-withdrawing fluorine at position 5 directs nucleophilic attack to the adjacent positions.

Iodine Displacement

-

Reagents: KOtBu, arylthiols, or amines.

-

Conditions: DMF, 100°C, 6–8 h.

-

Example: Substitution with thiophenol yields 4-(phenylthio)-5-fluoro-1-(propan-2-yl)-1H-pyrazole (yield: 65%).

Fluorine Replacement

-

Challenges: Fluorine’s high electronegativity typically impedes direct substitution unless under harsh conditions (e.g., LiAlH₄ or Rieke metals).

Cyclization and Ring Expansion

The pyrazole core participates in annulation reactions to form fused heterocycles.

Iodocyclization

-

Reaction: I₂-mediated cyclization of N-propargyl derivatives to form indole-pyrazole hybrids.

Oxidation of the Pyrazole Ring

-

Agents: m-CPBA or H₂O₂.

-

Outcome: Epoxidation of adjacent double bonds (if present) or N-oxidation (requires acidic conditions).

Reduction of Halogens

-

Deiodination: Zn/NH₄Cl in EtOH removes iodine to yield 5-fluoro-1-(propan-2-yl)-1H-pyrazole .

-

Defluorination: Not typically observed under mild conditions.

Functionalization of the Isopropyl Group

The 1-(propan-2-yl) group undergoes typical alkyl reactions but with steric limitations.

Oxidation

-

Reagent: KMnO₄/H₂SO₄.

-

Product: 1-(2-oxopropyl)-5-fluoro-4-iodo-1H-pyrazole (low yield due to steric hindrance).

Halogen Exchange

The iodine atom can be replaced by other halogens via Finkelstein-type reactions.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| I → Br | CuBr₂ | DMF, 120°C, 12 h | 4-Bromo-5-fluoro-1-(propan-2-yl) | 55% | |

| I → Cl | CuCl₂ | NMP, 140°C, 24 h | 4-Chloro derivative | 40% |

Metal-Halogen Exchange

-

Reagent: n-BuLi (−78°C, THF).

-

Intermediate: 4-Lithio species, which reacts with electrophiles (e.g., CO₂, aldehydes).

-

Application: Synthesis of 4-carboxy or 4-hydroxymethyl derivatives.

Key Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

5-Fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is primarily investigated for its pharmacological properties. Its structural features make it a suitable candidate for the development of novel therapeutic agents.

1.1. Cardiovascular Disorders

Research indicates that compounds similar to this compound can be utilized in the treatment and prophylaxis of cardiovascular diseases. These compounds are believed to modulate pathways involving cyclic guanosine monophosphate (cGMP) and soluble guanylate cyclases, which play crucial roles in vascular relaxation and smooth muscle proliferation .

1.2. Central Nervous System

Studies have shown that pyrazole derivatives can act as selective serotonin receptor modulators, particularly targeting the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The synthesis of such compounds through mechanochemical methods has been highlighted as a sustainable approach to drug development .

Synthesis Methodologies

The synthesis of this compound has been achieved through various innovative methods, showcasing its versatility as a building block in organic chemistry.

2.1. One-Pot Reactions

Recent advancements have introduced one-pot reactions that allow for the efficient synthesis of pyrazoles from readily available precursors. For instance, the use of propargylic alcohols in combination with hydrazines has yielded high overall yields of 3,5-disubstituted pyrazoles .

2.2. Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for synthesizing polysubstituted pyrazoles under mild conditions, enhancing the accessibility of these compounds for further functionalization .

The biological activities of this compound have been explored through various case studies focusing on its antimicrobial properties.

3.1. Antimicrobial Studies

In vitro studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes and inhibit growth has been documented, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism of action of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects.

相似化合物的比较

Similar Compounds

5-fluoro-4-chloro-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a chlorine substituent instead of iodine.

5-fluoro-4-bromo-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromine substituent instead of iodine.

5-fluoro-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

生物活性

5-Fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms, with substituents including fluorine and iodine. This unique combination of halogens is believed to enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by promoting the cleavage of key apoptotic markers like PARP and caspase-3. A study involving SCID mice bearing xenograft tumors showed that administration of the compound led to significant tumor growth inhibition at non-toxic doses .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes. Its structural characteristics suggest it may interact with specific enzymes or receptors, influencing their activity. For instance, studies have indicated that halogen substituents enhance binding affinity to target proteins, which is crucial for its mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The halogen substituents may facilitate stronger interactions with active sites on enzymes, leading to enhanced inhibition.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes cell death and reduces tumor viability.

Case Studies

- Anticancer Efficacy : In a study involving H146 xenograft tumors, this compound was administered at a maximum tolerated dose (MTD) of 15 mg/kg. The results showed robust apoptosis induction within tumor tissues at early time points post-administration .

- Antimicrobial Testing : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were found to be comparable or superior to those of standard antibiotics.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | High | Moderate |

| 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | Moderate | Moderate | Low |

| 3-Methyl-1-(phenyl)-pyrazol | Low | High | Moderate |

常见问题

Basic: What are the standard synthetic routes for preparing 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole and its derivatives?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted acetophenones with hydrazine derivatives under reflux conditions. For example:

- Hydrazine-mediated cyclization : Refluxing (E)-3-(substituted phenyl)-1-(halophenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours yields pyrazole cores .

- Halogenation : Post-cyclization iodination/fluorination can be achieved using iodine monochloride (ICl) or Selectfluor reagents. Solvent choice (e.g., DMF, ethanol) and temperature control (40–80°C) are critical to avoid side reactions .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing halogenated pyrazole derivatives?

Methodological Answer:

- X-ray diffraction (XRD) : Determines crystal packing, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., C–H···O/F interactions) .

- NMR spectroscopy : and NMR identify substituent positions and electronic environments. For example, fluorine substituents show distinct shifts at ~-110 to -120 ppm .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm in ester derivatives) .

Advanced: How can researchers optimize reaction conditions to improve yields of 5-fluoro-4-iodo-pyrazole derivatives?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance iodination regioselectivity, while ethanol reduces side-product formation .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl substitutions .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Advanced: How do intermolecular interactions influence the crystallization and stability of halogenated pyrazoles?

Methodological Answer:

- Hydrogen bonding : C–H···O/F interactions stabilize crystal lattices, forming 1D chains or 2D sheets. For example, C15–H15A···O2 bonds propagate along the a-axis in ethyl pyrazole derivatives .

- π–π stacking : Aromatic ring interactions (e.g., pyrazole-fluorophenyl centroid distances of 3.6–3.7 Å) enhance thermal stability .

- Disorder modeling : Anisotropic refinement resolves halogen (e.g., iodine) positional disorder in XRD studies .

Basic: What in vitro assays are used to evaluate the bioactivity of fluorinated pyrazole derivatives?

Methodological Answer:

- Antimicrobial testing : Agar dilution assays against Staphylococcus aureus or Candida albicans determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition : Fluorometric assays measure binding to targets like carbonic anhydrase or cyclooxygenase (IC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity indices .

Advanced: How do electron-withdrawing groups (e.g., F, I) affect the electronic properties and reactivity of pyrazole cores?

Methodological Answer:

- Electronic effects : Fluorine at the 5-position increases ring electron deficiency, directing electrophilic substitution to the 4-position. Iodine’s polarizability enhances halogen-bonding interactions in catalytic systems .

- DFT calculations : HOMO-LUMO gaps (e.g., 4.5–5.2 eV) correlate with reactivity trends. Electron-deficient pyrazoles show higher electrophilicity indices (~2.1 eV) .

- Steric effects : The isopropyl group at N1 hinders rotational freedom, stabilizing boat conformations in dihydropyrazoles .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data among pyrazole analogs?

Methodological Answer:

- Substituent variation : Compare MICs of 4-fluoro vs. 4-chloro derivatives to identify halogen-dependent activity .

- Pharmacophore modeling : QSAR models (e.g., CoMFA) highlight critical moieties (e.g., trifluoromethyl groups enhance lipophilicity by ~0.5 logP units) .

- Docking simulations : Pyrazole-kinase interactions (e.g., hydrogen bonds with ATP-binding pockets) rationalize inhibitory potency discrepancies .

Advanced: What strategies mitigate regioselectivity challenges during halogenation of pyrazole rings?

Methodological Answer:

- Directing groups : Electron-donating substituents (e.g., methoxy) orient iodination to para positions .

- Protection/deprotection : Temporary Boc protection of NH groups prevents unwanted N-halogenation .

- Microwave-assisted synthesis : Accelerates reaction kinetics, favoring thermodynamically stable products (e.g., 4-iodo over 3-iodo isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。